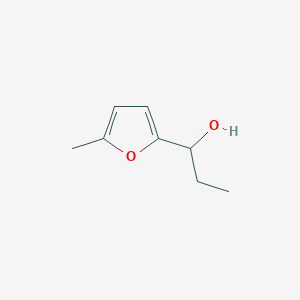
(2-Methyl-5-furanyl)propanol
Übersicht
Beschreibung
(2-Methyl-5-furanyl)propanol is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
(2-Methyl-5-furanyl)propanol has been studied for its potential therapeutic effects. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Case Study: Neuroleptic Synthesis
A significant study reported the synthesis of fluorinated benzamide neuroleptics using this compound as an intermediate. The compound was utilized to create derivatives that exhibit promising neuroleptic activity, showcasing its utility in developing treatments for mental health disorders .
Flavoring Agent in Food Science
This compound is recognized for its flavoring properties, particularly in enhancing the sensory profile of food products. It is found in various natural sources, including sesame seed oil and coffee.
Table 1: Flavor Profile of this compound
| Source | Concentration | Flavor Notes |
|---|---|---|
| Sesame Seed Oil | Varies | Nutty, toasted |
| Coffee | Varies | Roasted, aromatic |
| Natural Extracts | Varies | Sweet, floral |
Research has demonstrated that this compound contributes to the overall flavor complexity in food products by providing a sweet and floral note that enhances consumer acceptance .
Fragrance Industry
In the fragrance industry, this compound is valued for its pleasant scent profile. It is commonly used in perfumes and scented products due to its ability to blend well with other aromatic compounds.
Case Study: Fragrance Formulation
A study on fragrance formulation highlighted how this compound can be combined with other essential oils to create complex scents that are both appealing and long-lasting. Its stability and compatibility with various solvents make it a preferred choice among perfumers .
Research and Development
The compound is also utilized in research settings to investigate its chemical properties and potential applications in new materials.
Table 2: Research Applications of this compound
| Research Area | Application |
|---|---|
| Material Science | Development of biodegradable polymers |
| Chemical Synthesis | Intermediate for complex organic compounds |
| Toxicology | Safety assessments in food additives |
Recent studies have focused on the safety profile of this compound when used as a food additive, confirming its non-toxic nature at regulated levels .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7,9H,3H2,1-2H3 |
InChI-Schlüssel |
QJZOGCHVKZBUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(O1)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













